molecular formula C9H17N3O B8609525 1-(4-Aminocyclohexyl)-2-imidazolidinone

1-(4-Aminocyclohexyl)-2-imidazolidinone

Cat. No. B8609525
M. Wt: 183.25 g/mol
InChI Key: CVOKWZHYTMNLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634713

Procedure details

To a solution of 3271 g of sodium hydroxide in 33,000 ml of water is added 3271 g of 1-(4-acetamidocyclohexyl)-2-imidazolidinone. The mixture is stirred and refluxed for 4 hours. The reaction mixture is cooled to room temperature and 3271 g of sodium chloride is added with stirring. The reaction mixture is extracted a total of 10 times using a total volume of 93,000 ml of dichloromethane. The dichloromethane solution containing the product is concentrated in vacuo to a volume of about 5 liters. To this solution is added 300 g of magnesium sulfate, anhydrous. The mixture is stirred at room temperature for about 3 hours, filtered and the filtrate concentrated in vacuo to dryness. The resulting residue is dried in high vacuum to constant weight to give 1-(4-aminocyclohexyl)-2-imidazolidinone, as a mixture of isomers which crystallizes on standing at room temperature.
Quantity
3271 g
Type
reactant
Reaction Step One
Name
1-(4-acetamidocyclohexyl)-2-imidazolidinone
Quantity
3271 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3271 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([NH:6][CH:7]1[CH2:12][CH2:11][CH:10]([N:13]2[CH2:17][CH2:16][NH:15][C:14]2=[O:18])[CH2:9][CH2:8]1)(=O)C.[Cl-].[Na+]>O>[NH2:6][CH:7]1[CH2:8][CH2:9][CH:10]([N:13]2[CH2:17][CH2:16][NH:15][C:14]2=[O:18])[CH2:11][CH2:12]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3271 g
Type
reactant
Smiles
[OH-].[Na+]
Name
1-(4-acetamidocyclohexyl)-2-imidazolidinone
Quantity
3271 g
Type
reactant
Smiles
C(C)(=O)NC1CCC(CC1)N1C(NCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3271 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted a total of 10 times
ADDITION
Type
ADDITION
Details
The dichloromethane solution containing the product
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo to a volume of about 5 liters
ADDITION
Type
ADDITION
Details
To this solution is added 300 g of magnesium sulfate
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for about 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue is dried in high vacuum to constant weight

Outcomes

Product
Name
Type
product
Smiles
NC1CCC(CC1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.